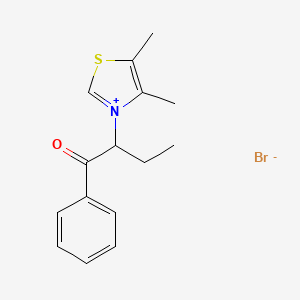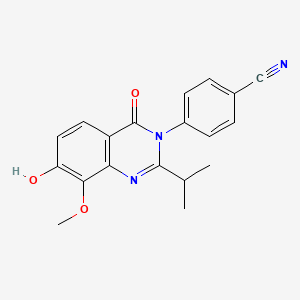
3-Azetidinamine, N-(3-nitro-2-pyridinyl)-1-(1-oxo-3-phenyl-2-propynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azetidinamine, N-(3-nitro-2-pyridinyl)-1-(1-oxo-3-phenyl-2-propynyl)- is a complex organic compound that belongs to the class of azetidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azetidinamine, N-(3-nitro-2-pyridinyl)-1-(1-oxo-3-phenyl-2-propynyl)- typically involves multi-step organic reactions. The starting materials may include pyridine derivatives, nitro compounds, and phenylpropynyl derivatives. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the nitro group.
Cyclization: reactions to form the azetidine ring.
Coupling reactions: to attach the phenylpropynyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: using metal catalysts to enhance reaction rates.
Purification: techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Azetidinamine, N-(3-nitro-2-pyridinyl)-1-(1-oxo-3-phenyl-2-propynyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and biological pathways.
Medicine: Exploration as a candidate for drug development due to its unique structural features.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Azetidinamine, N-(3-nitro-2-pyridinyl)-1-(1-oxo-3-phenyl-2-propynyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding: to active sites of enzymes, inhibiting or activating their function.
Modulating: signaling pathways by interacting with receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine derivatives: Compounds with similar azetidine rings but different substituents.
Pyridine derivatives: Compounds with pyridine rings and various functional groups.
Phenylpropynyl derivatives: Compounds with phenylpropynyl groups attached to different core structures.
Uniqueness
3-Azetidinamine, N-(3-nitro-2-pyridinyl)-1-(1-oxo-3-phenyl-2-propynyl)- is unique due to its combination of azetidine, nitro-pyridine, and phenylpropynyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
833452-27-0 |
|---|---|
Formule moléculaire |
C17H14N4O3 |
Poids moléculaire |
322.32 g/mol |
Nom IUPAC |
1-[3-[(3-nitropyridin-2-yl)amino]azetidin-1-yl]-3-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C17H14N4O3/c22-16(9-8-13-5-2-1-3-6-13)20-11-14(12-20)19-17-15(21(23)24)7-4-10-18-17/h1-7,10,14H,11-12H2,(H,18,19) |
Clé InChI |
MOLWYEVQDWLOLG-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C(=O)C#CC2=CC=CC=C2)NC3=C(C=CC=N3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[(E)-hydrazinylidenemethyl]-5-methylnaphthalene-2-carboxamide](/img/structure/B14193234.png)

![4-[2-(4-Chlorophenyl)-2-oxoethyl]morpholin-3-one](/img/structure/B14193253.png)
![6-(3-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14193258.png)
![3-Acetyl-5-[(3-chlorophenyl)methylidene]thiolane-2,4-dione](/img/structure/B14193267.png)
![(2S)-3-Methyl-2-{[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14193280.png)
